1-(1-Bromovinyl)-2,4-difluorobenzene
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Overview
Description
1-(1-Bromovinyl)-2,4-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromovinyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-2,4-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2,4-difluorostyrene. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromovinyl)-2,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions with organometallic reagents to form complex aromatic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Addition: Reagents such as hydrogen halides (HX) or halogens (X2) in the presence of a catalyst.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with organozinc or organostannane reagents in an inert atmosphere.
Major Products:
- Substituted benzene derivatives
- Addition products with halogens or hydrogen halides
- Coupled aromatic compounds
Scientific Research Applications
1-(1-Bromovinyl)-2,4-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: Research explores its potential as a precursor for bioactive compounds with therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(1-Bromovinyl)-2,4-difluorobenzene in chemical reactions involves the activation of the bromovinyl group, which can undergo nucleophilic or electrophilic attack. The presence of fluorine atoms influences the electronic properties of the benzene ring, making it more reactive towards certain reagents. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
- 1-(1-Bromovinyl)-4-fluorobenzene
- 1-(1-Bromovinyl)-2,6-difluorobenzene
- 1-(1-Bromovinyl)-3,5-difluorobenzene
Comparison: 1-(1-Bromovinyl)-2,4-difluorobenzene is unique due to the specific positioning of the fluorine atoms, which affects its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C8H5BrF2 |
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Molecular Weight |
219.03 g/mol |
IUPAC Name |
1-(1-bromoethenyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C8H5BrF2/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4H,1H2 |
InChI Key |
XPDXKNKKRHRPLU-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=C(C=C(C=C1)F)F)Br |
Origin of Product |
United States |
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